N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide
Description
This compound is a heterocyclic hybrid molecule featuring a 1,2,4-triazolone core fused with a pyridinyl group and linked via an ethyl chain to a phenyl-substituted isoxazole carboxamide moiety. The triazolone ring (4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole) is a pharmacologically significant scaffold known for its hydrogen-bonding capacity and metabolic stability, while the isoxazole-phenyl unit may contribute to π-π stacking interactions and lipophilicity .
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-25-18(15-9-5-6-10-21-15)23-26(20(25)28)12-11-22-19(27)16-13-17(29-24-16)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDIGJOWPWVXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates that it contains multiple functional groups that may contribute to its biological activity. The presence of the triazole and isoxazole moieties is particularly noteworthy as these structures are often linked to various pharmacological effects.
Antimicrobial Activity
Research has indicated that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-phenylisoxazole have shown efficacy against various bacterial strains. A study reported that certain triazole derivatives demonstrated potent inhibition against metallo-beta-lactamase (MBL) enzymes, which are responsible for antibiotic resistance in bacteria .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For example, a related triazole compound exhibited an IC50 value of 6.2 μM against colon carcinoma cells (HCT116), indicating strong cytotoxic effects . The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
Anti-inflammatory Effects
Some studies suggest that triazole derivatives may also possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in certain experimental models, suggesting a potential therapeutic role in inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The triazole ring is known to interact with various enzymes, including those involved in DNA synthesis and repair.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels within cells, contributing to their cytotoxic effects.
Case Studies and Research Findings
The following table summarizes key findings from recent studies on related compounds:
| Compound | Activity | IC50 Value | Target |
|---|---|---|---|
| Triazole Derivative A | Antibacterial | 10 μM | VIM-2 MBL |
| Triazole Derivative B | Anticancer | 6.2 μM | HCT116 |
| Triazole Derivative C | Anti-inflammatory | Not specified | Pro-inflammatory cytokines |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide exhibit significant antimicrobial properties. These compounds have been tested against a range of bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have documented the effectiveness of triazole derivatives in combating resistant strains of bacteria and fungi, making them potential candidates for new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The isoxazole moiety is particularly noted for its role in enhancing the cytotoxicity against different cancer cell lines .
Neurological Applications
Recent research highlights the potential neuroprotective effects of this compound. It has been shown to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its applicability in treating central nervous system disorders .
Fungicidal Activity
In agricultural research, this compound has been evaluated for its fungicidal properties. Its effectiveness against various plant pathogens suggests it could be developed into a novel fungicide for crop protection. Field trials have demonstrated its ability to reduce fungal infections in crops without adversely affecting plant health .
Herbicidal Properties
The compound has also shown potential as a herbicide. Studies indicate that it can inhibit the growth of certain weeds while being less harmful to crops. This selectivity makes it an attractive option for integrated weed management strategies .
Polymer Development
In material science, this compound is being explored for its incorporation into polymer matrices. Its unique chemical structure allows for enhanced thermal stability and mechanical properties in polymer composites. Research indicates that adding this compound can improve the durability and performance of materials used in various applications .
Coating Technologies
The compound's properties make it suitable for use in protective coatings. Its ability to resist degradation under environmental stressors suggests potential applications in industries requiring long-lasting coatings for metals and plastics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its triazolone-isoxazole-carboxamide architecture. Below is a comparative analysis with analogous molecules, focusing on core scaffolds, substituents, and inferred bioactivity:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Scaffold: The 1,2,4-triazolone in the target compound replaces the pyrazole ring in ’s analogs. The isoxazole moiety is retained in both classes, but its position and substitution (5-phenyl vs. 3-(4-nitrophenyl)) influence electronic properties. The phenyl group in the target compound may improve membrane permeability over the nitro group in ’s compounds, which could increase reactivity but reduce stability .
Functional Groups: Carboxamide (-CONH₂) vs. Pyridinyl vs. Nitrophenyl: The pyridinyl group enhances water solubility and may participate in π-cation interactions, whereas the nitrophenyl group in ’s compounds introduces strong electron-withdrawing effects, possibly favoring redox-mediated cytotoxicity .
Biological Activity: ’s pyrazole-carbothioamides demonstrated moderate antimicrobial activity (MIC: 8–32 µg/mL against S. The target compound’s triazolone core and carboxamide group may shift activity toward anti-inflammatory targets (e.g., COX-2 inhibition) or kinase modulation due to enhanced hydrogen-bonding networks.
Q & A
Q. What are the key considerations in synthesizing this compound, and how can its purity be ensured?
The synthesis involves multi-step reactions, including coupling of the pyridinyl-1,2,4-triazolone moiety with the isoxazole-carboxamide group. Critical parameters include:
- Temperature control to prevent side reactions (e.g., decomposition of thermally sensitive intermediates).
- Solvent selection (e.g., polar aprotic solvents like DMF for nucleophilic substitutions).
- Reaction time optimization to maximize yield without over-reacting functional groups. Purity is ensured via HPLC (≥95% purity threshold) and structural confirmation via ¹H/¹³C NMR and IR spectroscopy .
Q. How is the compound characterized post-synthesis, and what analytical methods are prioritized?
Post-synthesis characterization requires:
- NMR spectroscopy to verify connectivity of the triazolone, pyridinyl, and isoxazole groups.
- Mass spectrometry (LC-MS) for molecular weight confirmation.
- Chromatographic techniques (HPLC/TLC) to monitor reaction progress and isolate intermediates.
- Elemental analysis to validate stoichiometry .
Q. What preliminary biological screening approaches are recommended for this compound?
Initial screening should focus on:
- In vitro assays (e.g., enzyme inhibition, receptor-binding studies) to identify potential targets.
- Cytotoxicity profiling (e.g., MTT assay) in cell lines to assess therapeutic index.
- Computational tools like PASS Online for predicting bioactivity spectra (e.g., antimicrobial, anticancer potential) .
Advanced Research Questions
Q. How can reaction yields be optimized for the triazolone-isoxazole coupling step?
Use Design of Experiments (DoE) to systematically evaluate variables:
- Molar ratios of reactants (e.g., 1.2:1 excess of triazolone derivative).
- Catalyst screening (e.g., Pd-based catalysts for cross-couplings).
- Solvent/base combinations (e.g., DCM with Et₃N vs. THF with DBU). Statistical modeling (e.g., ANOVA) identifies significant factors, reducing trial-and-error iterations .
Q. How can structural discrepancies in biological activity between this compound and analogs be resolved?
- Perform SAR studies by synthesizing analogs with modified substituents (e.g., pyridinyl vs. phenyl groups).
- Use molecular docking to compare binding modes with target proteins (e.g., kinases, GPCRs).
- Validate hypotheses via crystallography or mutagenesis assays to pinpoint critical interactions .
Q. What strategies mitigate data contradictions in solubility and stability studies?
- Controlled stability testing : Use accelerated degradation studies (e.g., 40°C/75% RH for 1 month) with HPLC monitoring.
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., HCl salt of the free base).
- pH-dependent stability assays to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting cytotoxicity data across cell lines?
- Dose-response curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects.
- Cross-validate with 3D cell cultures or patient-derived xenografts (PDX) for physiological relevance .
Q. What computational tools are recommended for predicting metabolic pathways?
- SwissADME for assessing permeability, CYP450 interactions, and Rule-of-Five compliance.
- Meteor Nexus to simulate Phase I/II metabolism (e.g., hydroxylation of the pyridinyl ring).
- Molecular dynamics simulations to study enzyme-substrate binding kinetics .
Notes for Experimental Reproducibility
- Document reaction conditions rigorously (e.g., inert atmosphere for air-sensitive steps).
- Standardize analytical protocols (e.g., identical HPLC gradients across labs).
- Validate biological assays with positive/negative controls (e.g., reference inhibitors for enzyme studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
